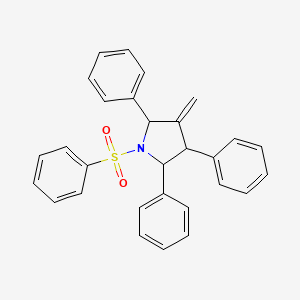
Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate is an organic compound characterized by a cyclopropane ring substituted with a chlorine atom and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper, to form the cyclopropane ring . The chlorination of the cyclopropane ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to facilitate the cyclopropanation and chlorination reactions, providing better control over reaction parameters and improving yield .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Elimination Reactions: Treatment with strong bases can lead to the formation of alkenes through elimination of the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols, depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted cyclopropane derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate involves its interaction with molecular targets through its reactive functional groups. The chlorine atom and carboxylate ester group can participate in nucleophilic and electrophilic interactions, respectively, influencing various biochemical pathways . The compound’s ability to form stable intermediates and transition states makes it a valuable tool in mechanistic studies and drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (1S,2R)-2-phenylcyclopropane-1-carboxylate: Similar structure but with a phenyl group instead of a chlorine atom.
Methyl (1S,2R)-2-bromocyclopropane-1-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl (1S,2R)-2-fluorocyclopropane-1-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate is unique due to its specific stereochemistry and the presence of a chlorine atom, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to undergo a wide range of transformations makes it a versatile compound in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
65475-64-1 |
|---|---|
Formule moléculaire |
C5H7ClO2 |
Poids moléculaire |
134.56 g/mol |
Nom IUPAC |
methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C5H7ClO2/c1-8-5(7)3-2-4(3)6/h3-4H,2H2,1H3/t3-,4-/m1/s1 |
Clé InChI |
UWSSTAIBFVJLAS-QWWZWVQMSA-N |
SMILES isomérique |
COC(=O)[C@@H]1C[C@H]1Cl |
SMILES canonique |
COC(=O)C1CC1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine](/img/structure/B14475382.png)
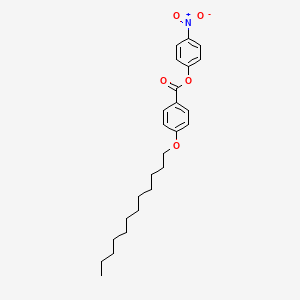
![Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]-](/img/structure/B14475391.png)
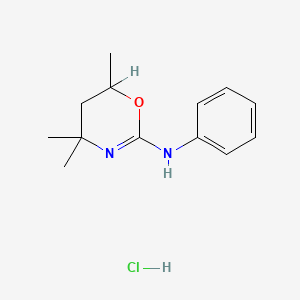
![9,10-Anthracenedione, 1,5-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]-](/img/structure/B14475407.png)
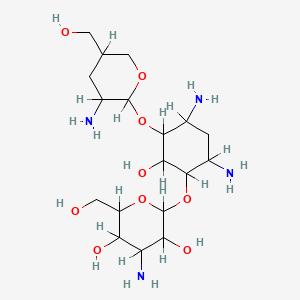
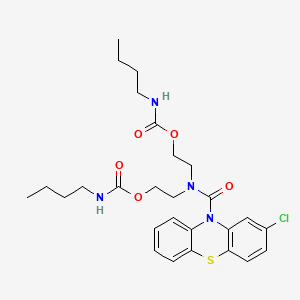
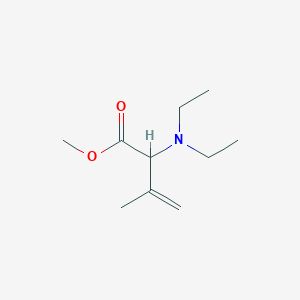
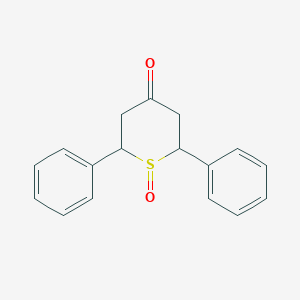
![10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B14475448.png)
![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)


